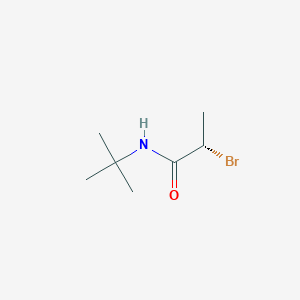

2-Bromo-N-tert-butylpropanamide, (S)-

Description

(S)-2-Bromo-N-tert-butylpropanamide (CAS: 94318-80-6) is a chiral brominated amide characterized by a tert-butyl group attached to the nitrogen atom and a bromine substituent at the second carbon of the propanamide backbone. Its molecular formula is C₇H₁₄BrNO, with a molecular weight of 208.10 g/mol. The compound is commercially available at 95% purity (LD-2462, Combi-Blocks) and is used in organic synthesis, particularly in stereoselective reactions where the tert-butyl group imparts steric hindrance to influence regiochemistry .

Propriétés

Numéro CAS |

94347-55-4 |

|---|---|

Formule moléculaire |

C7H14BrNO |

Poids moléculaire |

208.10 g/mol |

Nom IUPAC |

(2S)-2-bromo-N-tert-butylpropanamide |

InChI |

InChI=1S/C7H14BrNO/c1-5(8)6(10)9-7(2,3)4/h5H,1-4H3,(H,9,10)/t5-/m0/s1 |

Clé InChI |

ASGVEEBOYNWWJR-YFKPBYRVSA-N |

SMILES isomérique |

C[C@@H](C(=O)NC(C)(C)C)Br |

SMILES canonique |

CC(C(=O)NC(C)(C)C)Br |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-Bromo-N-tert-butylpropanamide, (S)- implique généralement la bromation du N-tert-butylpropanamide. La réaction est réalisée dans des conditions contrôlées pour assurer la bromation sélective à la position souhaitée. Les réactifs couramment utilisés dans ce processus comprennent le brome ou le N-bromosuccinimide (NBS) en présence d'un solvant approprié tel que le dichlorométhane. La réaction est généralement réalisée à basse température pour éviter la surbromation et pour préserver l'intégrité du centre chiral.

Méthodes de production industrielle

La production industrielle du 2-Bromo-N-tert-butylpropanamide, (S)- suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, et les conditions réactionnelles sont optimisées pour un rendement et une pureté maximum. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir le composé souhaité à haute pureté.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 2-Bromo-N-tert-butylpropanamide, (S)- a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes. Il est également utilisé dans l'étude des mécanismes réactionnels et le développement de nouvelles méthodologies de synthèse.

Biologie : Employé dans la synthèse de composés biologiquement actifs, y compris les produits pharmaceutiques et les produits agrochimiques. Il est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéines-ligands.

Médecine : Envisagé pour ses applications thérapeutiques potentielles, y compris comme intermédiaire dans la synthèse de médicaments.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme réactif dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action du 2-Bromo-N-tert-butylpropanamide, (S)- dépend de la réaction ou de l'application spécifique. Dans les réactions de substitution, l'atome de brome agit comme un groupe partant, permettant aux nucléophiles d'attaquer le centre carboné. Dans les réactions de réduction, le groupe amide est réduit en une amine, ce qui implique le transfert d'électrons de l'agent réducteur au composé. Les cibles moléculaires et les voies impliquées varient en fonction de l'application spécifique et de la nature de la réaction.

Applications De Recherche Scientifique

2-Bromo-N-tert-butylpropanamide, (S)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drugs.

Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 2-Bromo-N-tert-butylpropanamide, (S)- depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the amide group is reduced to an amine, involving the transfer of electrons from the reducing agent to the compound. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical distinctions between (S)-2-Bromo-N-tert-butylpropanamide and related compounds:

*Calculated based on molecular formulas from structural data.

Analysis of Substituent Effects

Steric Effects

- In contrast, 2-Bromo-2-methyl-N-p-tolyl-propanamide () has a methyl group adjacent to bromine at C2, further increasing steric crowding at the reactive site. This may reduce accessibility for nucleophilic attack compared to the tert-butyl analogue .

Electronic Effects

- The electron-donating tert-butyl group in the target compound may stabilize the amide resonance structure, slightly deactivating the carbonyl group. Conversely, the electron-withdrawing 4-chlorophenyl substituent in 2-Bromo-N-(4-chlorophenyl)propanamide () could enhance electrophilicity at the carbonyl carbon, influencing reactivity in condensation or hydrolysis reactions .

Solubility and Crystallinity

- Bulky tert-butyl or 3,5-di-tert-butylphenyl groups () likely reduce crystallinity and melting points compared to planar aromatic N-substituents (e.g., p-tolyl).

Notes and Limitations

Experimental data on reaction rates, yields, or biological activity are absent in the provided sources, necessitating caution in extrapolating trends.

The tert-butyl group’s role in modulating solubility or pharmacokinetics (e.g., in drug design) remains speculative without targeted studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.